[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride
Description
[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride is a substituted furan derivative with a methylsulfanyl (-SMe) group at position 5 of the furan ring and an aminomethyl (-CH2NH2) group at position 2, stabilized as a hydrochloride salt. Its molecular formula is C6H10ClNOS, and it is primarily utilized as a synthetic building block in pharmaceutical and chemical research .
Properties
IUPAC Name |
(5-methylsulfanylfuran-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c1-9-6-3-2-5(4-7)8-6;/h2-3H,4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOVMWSKAMTCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride typically involves the reaction of 5-(methylsulfanyl)furan-2-carbaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the methanamine group. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in substitution reactions, particularly at the furan ring or the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted furan derivatives and amine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate.
- Studied for its effects on various biological pathways.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the methanamine group play crucial roles in its binding affinity and specificity. The methylsulfanyl group can undergo metabolic transformations, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Comparison with Furan-Based Methanamine Derivatives
Substituent Variations on the Furan Ring
The following compounds share the furan core but differ in substituents, leading to distinct physicochemical and biological properties:
Key Observations:
- Lipophilicity : The methylsulfanyl group in the target compound increases logP compared to unsubstituted furan derivatives (e.g., Furan-2-yl methanamine HCl) .
- Steric Effects : Bulky substituents like 4-bromophenyl (in CID 16227286) may hinder membrane permeability but enhance target binding specificity .
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for in vitro assays .
Sulfur-Containing Functional Group Modifications
Variations in sulfur oxidation states and substituent chains significantly alter reactivity and biological activity:
Key Observations:
Comparison with Heterocyclic Analogues
Thiazole-Based Methanamine Derivatives
Thiazole rings, replacing furan, alter electronic properties and biological activity:
Pharmacologically Active Derivatives
- Ranitidine HCl: Contains a furan ring with a dimethylaminomethyl group and a nitroethene chain.
- 2-Aminothiazole Derivatives: Antitumor activity against lung cancer and glioma cell lines, though the target compound’s efficacy remains unverified .
Biological Activity
[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride, also known as (5-(methylthio)furan-2-yl)methanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- IUPAC Name : (5-(methylthio)furan-2-yl)methanamine hydrochloride
- CAS Number : 2172559-10-1
- Molecular Formula : C6H9NOS·HCl
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methylthio group enhances the compound's lipophilicity, facilitating its interaction with cell membranes and increasing bioavailability.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : There is evidence suggesting that this compound can modulate the activity of certain receptors, which could lead to therapeutic effects in conditions like cancer and inflammation.
Anticancer Activity
Several studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth. For example, in KARPAS422 cells, it demonstrated an IC50 value of 12 nM for cell growth inhibition .
| Cell Line | IC50 (nM) |
|---|---|
| KARPAS422 | 12 |
| HCT-116 | 15 |
| PC-3 | 21 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary screening revealed that it possesses low cytotoxicity while exhibiting potent antibacterial effects.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A study reported the synthesis of derivatives based on this compound. These derivatives were evaluated for their anticancer efficacy. One derivative exhibited an IC50 of 9 nM against the BRAF V600E mutant cell line, indicating enhanced potency compared to the parent compound .
- Antimicrobial Testing : In a separate investigation, a series of compounds derived from this compound were tested for antimicrobial properties using the MTT assay. Compounds showed varying degrees of activity against different microbial strains, with some exhibiting significant antibacterial effects without high toxicity levels to human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
